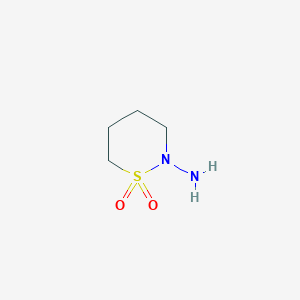
2H-1,2-Thiazin-2-amine,tetrahydro-,1,1-dioxide(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2-Thiazin-2-amine, tetrahydro-, 1,1-dioxide (9CI) is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Thiazin-2-amine, tetrahydro-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent, followed by oxidation to introduce the dioxide functionality. For example, the reaction of a primary amine with sulfur dioxide and an oxidizing agent can yield the desired thiazine dioxide compound .
Industrial Production Methods
Industrial production of 2H-1,2-Thiazin-2-amine, tetrahydro-, 1,1-dioxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2-Thiazin-2-amine, tetrahydro-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atom, potentially leading to sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide or thiol group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce alkyl or acyl groups onto the amine nitrogen .
Aplicaciones Científicas De Investigación
2H-1,2-Thiazin-2-amine, tetrahydro-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 2H-1,2-Thiazin-2-amine, tetrahydro-, 1,1-dioxide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2H-1,2-Thiazine, tetrahydro-, 1,1-dioxide: Similar structure but lacks the amine group.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: Contains a benzene ring fused to the thiazine ring, offering different chemical properties and applications.
Uniqueness
2H-1,2-Thiazin-2-amine, tetrahydro-, 1,1-dioxide is unique due to the presence of both an amine group and a dioxide functionality within its structure.
Propiedades
Fórmula molecular |
C4H10N2O2S |
|---|---|
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
1,1-dioxothiazinan-2-amine |
InChI |
InChI=1S/C4H10N2O2S/c5-6-3-1-2-4-9(6,7)8/h1-5H2 |
Clave InChI |
RKIWYNBHJZIEJD-UHFFFAOYSA-N |
SMILES canónico |
C1CCS(=O)(=O)N(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




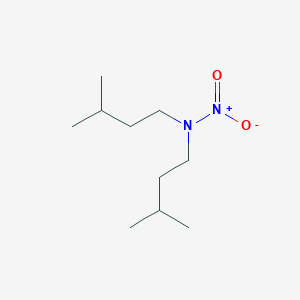

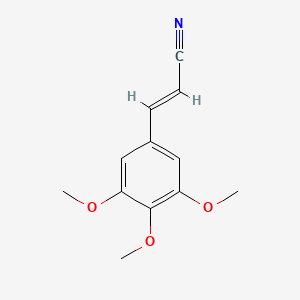
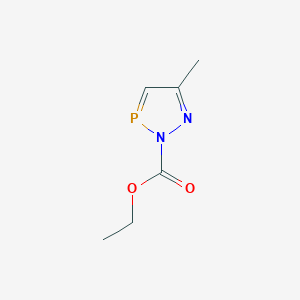

![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)




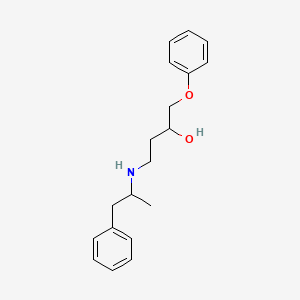
![N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide](/img/structure/B13807238.png)
